2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172050-00-8
VCID: VC18374375
InChI: InChI=1S/C13H15ClN2.ClH/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H
SMILES:
Molecular Formula: C13H16Cl2N2
Molecular Weight: 271.18 g/mol

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride

CAS No.: 1172050-00-8

Cat. No.: VC18374375

Molecular Formula: C13H16Cl2N2

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride - 1172050-00-8

Specification

CAS No. 1172050-00-8
Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
IUPAC Name 6-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride
Standard InChI InChI=1S/C13H15ClN2.ClH/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H
Standard InChI Key WMCPHWBHIIRZND-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. The IUPAC name 6-chloro-8-methyl-3-propylquinolin-2-amine; hydrochloride reflects its substitution pattern:

  • Position 2: Amino group (-NH₂)

  • Position 6: Chloro substituent (-Cl)

  • Position 8: Methyl group (-CH₃)

  • Position 3: Propyl chain (-C₃H₇)

The hydrochloride salt formation occurs via protonation of the amino group, improving aqueous solubility for research applications.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1172050-00-8
Molecular FormulaC₁₃H₁₆Cl₂N₂
Molecular Weight271.18 g/mol
IUPAC Name6-chloro-8-methyl-3-propylquinolin-2-amine; hydrochloride
Canonical SMILESCCCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl
InChIKeyWMCPHWBHIIRZND-UHFFFAOYSA-N
PubChem CID43866039

Structural Analysis

The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at positions 2, 3, 6, and 8 introduce steric and electronic effects that influence reactivity and biological interactions:

  • The amino group at position 2 enables hydrogen bonding with target proteins.

  • The chloro substituent at position 6 enhances electrophilicity, potentially facilitating nucleophilic substitution reactions .

  • The methyl and propyl groups at positions 8 and 3 contribute to hydrophobic interactions, affecting membrane permeability and bioavailability.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride involves multi-step reactions, typically starting with simpler quinoline precursors. A proposed route includes:

  • Quinoline Ring Formation: Utilizing the Skraup or Doebner-Miller reaction to construct the quinoline backbone.

  • Electrophilic Substitution: Introducing chloro and methyl groups via Friedel-Crafts alkylation or halogenation.

  • Amination: Installing the amino group at position 2 through nucleophilic aromatic substitution or reduction of nitro intermediates .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Ring FormationGlycerol, sulfuric acid, nitrobenzeneTemperature control (150–200°C)
ChlorinationCl₂, FeCl₃ catalystSolvent choice (e.g., DCM)
AminationNH₃, Cu catalystPressure modulation
Salt FormationHCl (gas or aqueous)Stoichiometric precision

Purification and Quality Control

The final product is purified via recrystallization from ethanol/water mixtures, achieving a purity of ≥97% . Analytical techniques such as HPLC and NMR verify structural integrity, while elemental analysis confirms stoichiometry.

Physicochemical Properties and Stability

Physical Characteristics

  • Appearance: White crystalline powder .

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; limited solubility in non-polar solvents.

  • Stability: Stable under ambient storage conditions (room temperature, sealed containers) .

Degradation Pathways

Exposure to extreme pH, light, or moisture may induce hydrolysis of the amino group or dechlorination. Accelerated stability studies recommend storage at 15–30°C with desiccants .

Industrial Applications and Research Utility

Pharmaceutical Intermediates

This compound serves as a precursor for synthesizing kinase inhibitors and antimicrobial agents. Its propyl chain may improve blood-brain barrier penetration in CNS-targeted drugs .

Materials Science

Quinoline derivatives are explored as ligands in catalytic systems and fluorescent probes for metal ion detection.

Comparative Analysis with Related Quinoline Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Bioactivity
Chloroquine -N(C₂H₅)₂ at C4Antimalarial
Ciprofloxacin -F, piperazine at C7Antibacterial
2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride-NH₂, -Cl, -CH₃, -C₃H₇Kinase inhibition (hypothesized)

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Target Validation: Screen against kinase panels to identify specific inhibitory activity.

  • Structural Optimization: Explore substituent effects on potency and toxicity.

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